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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

Cat. No.: B183011 Get Quote

For researchers, scientists, and drug development professionals, the strategic incorporation of

bioisosteric replacements for common functional groups is a cornerstone of modern medicinal

chemistry. This guide provides a comprehensive comparative study of

(Phenylsulfonimidoyl)benzene and its analogs, primarily focusing on the sulfoximine moiety,

a functional group of growing importance in drug discovery.

This document offers an objective comparison of the physicochemical and pharmacological

properties of (Phenylsulfonimidoyl)benzene analogs with other established motifs. The

information presented is supported by experimental data from peer-reviewed literature, with

detailed methodologies provided for key experiments to facilitate reproducibility and further

investigation.

Introduction to (Phenylsulfonimidoyl)benzene and
its Analogs
(Phenylsulfonimidoyl)benzene, and more broadly, compounds containing the sulfoximine

functional group (a hexavalent sulfur atom double-bonded to two carbon atoms, one oxygen

atom, and a nitrogen atom), have emerged as versatile and valuable scaffolds in drug design.

They are often considered bioisosteres of sulfones and sulfonamides, offering a unique

combination of physicochemical properties that can lead to improved drug-like characteristics.

[1][2]
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Key advantages of incorporating a sulfoximine moiety include enhanced aqueous solubility,

improved metabolic stability, and the introduction of a hydrogen bond donor/acceptor capability,

which can lead to novel interactions with biological targets.[1][3] The nitrogen atom of the

sulfoximine also provides an additional vector for chemical modification, allowing for fine-tuning

of a molecule's properties.[2] This guide will delve into a quantitative comparison of these

properties, providing a data-driven basis for their application in research and development.

Comparative Physicochemical and In Vitro
Properties
The decision to incorporate a sulfoximine or a related analog into a drug candidate is often

driven by the desire to optimize its absorption, distribution, metabolism, and excretion (ADME)

profile. The following tables summarize key quantitative data comparing sulfoximine-containing

compounds with their non-sulfoximine isosteres.

Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs
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Compound Pair Modification LogD (pH 7.5)
Aqueous Solubility
(Sw) at pH 6.5
(mg/L)

Imatinib vs. Analog 8 Amine to Sulfoximine 1.9 vs. 2.0 112 vs. 54

AT7519 vs. Analog 15 Amine to Sulfoximine 1.3 vs. 1.6 1524 vs. 52[4]

Palbociclib vs. Analog

23
Amine to Sulfoximine 2.1 vs. 2.2 34 vs. 30[5]

Ribociclib vs. Analog

26
Amine to Sulfoximine 1.8 vs. 1.9 334 vs. 22[4]

Vardenafil vs. Analog

29
Amine to Sulfoximine 2.6 vs. 2.0 220 vs. 52[4]

ZK 304709 vs.

Roniciclib

Sulfonamide to

Sulfoximine
- 8 vs. 182

BAY-958 vs.

Atuveciclib (BAY

1143572)

Sulfonamide to

Sulfoximine
- 11 vs. 479

AZ20 vs. Ceralasertib

(AZD6738)
Sulfone to Sulfoximine 2.5 vs. 1.9 -

Table 2: Comparative In Vitro Biological Activity and Metabolic Stability
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Compound Pair Target IC50 (nM)

Predicted Blood
Clearance (CLb) in
rat hepatocytes (L
h⁻¹ kg⁻¹)

Imatinib vs. Analog 8
ABL1 (non-

phosphorylated)
1.1 vs. 79 2.3 vs. 1.9[4]

Imatinib vs. Analog 8 KIT 13 vs. 11[4] -

Imatinib vs. Analog 8 PDGFRβ 14 vs. 19[4] -

AT7519 vs. Analog 15 CDK2 96 vs. 522[4] 1.7 vs. 0.06[4]

AT7519 vs. Analog 15 CDK9 6 vs. 124[4] -

Palbociclib vs. Analog

23
CDK4 11 vs. 11[5] 1.3 vs. 1.1[4]

Palbociclib vs. Analog

23
CDK6 16 vs. 15[5] -

Ribociclib vs. Analog

26
CDK4 10 vs. 48[5] 2.0 vs. 1.2[5]

Ribociclib vs. Analog

26
CDK6 39 vs. 120[5] -

Atuveciclib (BAY

1143572)
CDK9/CycT1 13[6][7] -

Ceralasertib

(AZD6738)
ATR kinase 1 -

Experimental Protocols
To ensure the reproducibility of the presented data and to aid in the design of future

experiments, detailed methodologies for key assays are provided below.

Synthesis of (Phenylsulfonimidoyl)benzene Analogs
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The synthesis of sulfoximines can be achieved through various methods, with rhodium-

catalyzed reactions being a prominent and efficient approach.

General Protocol for Rhodium-Catalyzed Synthesis of N-Acylsulfoximines:

This protocol is adapted from the rhodium-catalyzed imination of sulfoxides.

Materials: Substituted phenyl sulfoxide, N-acylaminating agent (e.g., trifluoroacetamide),

Rhodium(II) acetate dimer (Rh₂(OAc)₄), magnesium oxide (MgO), and a suitable solvent like

dichloromethane (DCM).

Procedure:

To a solution of the substituted phenyl sulfoxide in DCM, add MgO and the N-

acylaminating agent.

Add a catalytic amount of Rh₂(OAc)₄ to the mixture.

Stir the reaction at room temperature for 16-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, filter the reaction mixture to remove MgO.

The filtrate is then concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the N-

acylsulfoximine.

The acyl protecting group can be removed under basic conditions (e.g., K₂CO₃ in

methanol) to yield the free NH-sulfoximine.[6][8]

Determination of Aqueous Solubility
The shake-flask method is a standard technique for determining thermodynamic aqueous

solubility.[9][10]
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Materials: Test compound, buffer solution of desired pH (e.g., pH 6.5), and a suitable organic

solvent for stock solution preparation (e.g., DMSO).

Procedure:

Prepare a stock solution of the test compound in an organic solvent.

Add an excess amount of the solid compound to a known volume of the aqueous buffer in

a sealed vial.

Agitate the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure

equilibrium is reached.

After equilibration, centrifuge the sample to pellet the undissolved solid.

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

Determine the concentration of the dissolved compound in the aliquot using a suitable

analytical method, such as high-performance liquid chromatography (HPLC) with UV

detection or LC-MS.[10][11]

The aqueous solubility is reported as the concentration of the saturated solution.

In Vitro Metabolic Stability Assay
Liver microsomes are commonly used to assess the metabolic stability of drug candidates.[3]

Materials: Test compound, pooled human or rat liver microsomes, NADPH regenerating

system, and a suitable buffer (e.g., phosphate buffer).

Procedure:

Pre-warm a solution of liver microsomes and the test compound in the buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction

mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile)
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containing an internal standard.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

The half-life (t₁/₂) of the compound is determined by plotting the natural logarithm of the

percentage of the remaining parent compound against time. The slope of the linear

regression corresponds to the elimination rate constant (k), and t₁/₂ = 0.693/k.

Signaling Pathways and Mechanisms of Action
Several clinically investigated sulfoximine-containing drugs are inhibitors of critical signaling

pathways involved in cancer progression. The following diagrams illustrate the general

mechanisms of these pathways.

ATR Kinase Signaling Pathway
Ceralasertib (AZD6738) is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related

(ATR) kinase, a key regulator of the DNA damage response.

Caption: ATR Kinase Signaling Pathway Inhibition.

P-TEFb/CDK9 Signaling Pathway
Atuveciclib (BAY 1143572) is a selective inhibitor of Positive Transcription Elongation Factor b

(P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.

P-TEFb (CDK9/CycT1) RNA Pol IIphosphorylates CTD Transcription Elongation Anti-apoptotic Proteins (e.g., Mcl-1)Atuveciclib inhibits

Click to download full resolution via product page

Caption: P-TEFb/CDK9 Signaling Pathway Inhibition.

Pan-CDK Inhibition
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Roniciclib is a pan-CDK inhibitor, targeting multiple cyclin-dependent kinases involved in cell

cycle progression.

Cell Cycle Progression

G1 Phase

S Phase

G2 Phase

M Phase

CDK4/6

drives G1/S transition

CDK2

drives S phase

CDK1

drives G2/M transition

Roniciclib

inhibits

Cell Cycle Arrest

Click to download full resolution via product page

Caption: Pan-CDK Inhibition of the Cell Cycle.
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The comparative data presented in this guide highlight the significant potential of

(Phenylsulfonimidoyl)benzene and its sulfoximine analogs in overcoming common

challenges in drug discovery. While the replacement of established functional groups with

sulfoximines does not universally guarantee improved properties, the trends observed in

increased metabolic stability and, in some cases, enhanced aqueous solubility are compelling.

The additional vector for chemical modification on the sulfoximine nitrogen further expands the

chemical space available to medicinal chemists.

The detailed experimental protocols and signaling pathway diagrams provided herein are

intended to serve as a valuable resource for researchers in their efforts to design and evaluate

novel therapeutic agents. As the understanding of the unique properties of sulfoximines

continues to grow, their application in the development of next-generation therapeutics is

expected to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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